5-(Phenylsulfanylmethyl)-1,3-benzodioxole
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Overview
Description
5-(Phenylsulfanylmethyl)-1,3-benzodioxole is an organic compound characterized by a benzodioxole ring substituted with a phenylsulfanylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Phenylsulfanylmethyl)-1,3-benzodioxole typically involves the nucleophilic aromatic substitution reaction. One common method involves the reaction of 1,3-benzodioxole with a phenylsulfanylmethyl halide under basic conditions. The reaction proceeds through the formation of a Meisenheimer complex, which then eliminates the halide to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
5-(Phenylsulfanylmethyl)-1,3-benzodioxole undergoes various types of chemical reactions, including:
Oxidation: The phenylsulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfur group, yielding a benzodioxole derivative.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are commonly employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzodioxole derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
5-(Phenylsulfanylmethyl)-1,3-benzodioxole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals .
Mechanism of Action
The mechanism of action of 5-(Phenylsulfanylmethyl)-1,3-benzodioxole involves its interaction with specific molecular targets. The phenylsulfanylmethyl group can interact with enzymes or receptors, modulating their activity. The benzodioxole ring may also participate in π-π interactions with aromatic residues in proteins, influencing their function .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-3-Phenylsulfanylmethyl-1,4-naphthoquinone: Similar in structure but with a naphthoquinone core.
Phenylsulfanylmethyl derivatives: Compounds with similar phenylsulfanylmethyl groups but different core structures
Uniqueness
5-(Phenylsulfanylmethyl)-1,3-benzodioxole is unique due to its benzodioxole core, which imparts distinct chemical and biological properties
Properties
CAS No. |
103844-15-1 |
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Molecular Formula |
C14H12O2S |
Molecular Weight |
244.31 g/mol |
IUPAC Name |
5-(phenylsulfanylmethyl)-1,3-benzodioxole |
InChI |
InChI=1S/C14H12O2S/c1-2-4-12(5-3-1)17-9-11-6-7-13-14(8-11)16-10-15-13/h1-8H,9-10H2 |
InChI Key |
FAYJVIDGZQQYJC-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CSC3=CC=CC=C3 |
Origin of Product |
United States |
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